N-Cyano-N',S-dimethylisothiourea CAS number and properties
N-Cyano-N',S-dimethylisothiourea CAS number and properties
An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
This technical guide provides an in-depth analysis of N-Cyano-N',S-dimethylisothiourea (CAS No. 5848-24-8), a versatile and highly reactive chemical intermediate. We will explore its fundamental physicochemical properties, delve into a representative synthetic protocol with mechanistic insights, and showcase its pivotal role as a building block in organic synthesis. Core applications, including its function as a guanylating agent and a precursor to complex heterocyclic systems, are discussed. A significant focus is placed on its utility in pharmaceutical development, highlighted by a detailed case study on its role in a patented synthesis of the H₂ receptor antagonist, Cimetidine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity and synthetic potential.
Chapter 1: Molecular Profile and Physicochemical Properties
N-Cyano-N',S-dimethylisothiourea is a crystalline solid that has garnered significant attention as a stable, yet reactive, synthon.[1] Its utility stems from the unique electronic interplay between the cyano, imine, and S-methylisothiourea functionalities, making it a valuable precursor for a wide array of chemical transformations.
Chemical Identity
The compound is unambiguously identified by the following descriptors:
| Identifier | Value |
| CAS Number | 5848-24-8[2] |
| Molecular Formula | C₄H₇N₃S[2] |
| Molecular Weight | 129.18 g/mol [2] |
| IUPAC Name | 1-Cyano-2,3-dimethyl-2-thiopseudourea[2] |
| Common Synonyms | N-Cyano-N',S-dimethylisothiourea |
| SMILES | CS/C(NC#N)=N\C[2] |
| InChI Key | MHGGQXIPBPGZFB-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical characteristics of N-Cyano-N',S-dimethylisothiourea are summarized below, providing essential data for its handling and use in experimental setups.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 202-203 °C | [4][5] |
| Purity | Typically >98% | [1] |
| Storage | Store at room temperature in a cool, dark place. Refrigeration is also recommended for long-term stability. | [1][3] |
Structural Analysis and Reactivity
The molecule's reactivity is governed by three key features:
-
The S-Methyl Group: This is an excellent leaving group, particularly after protonation or coordination to a Lewis acid. Its departure facilitates the attack of nucleophiles at the central carbon.
-
The Electrophilic Central Carbon: The carbon atom of the isothiourea moiety is highly electrophilic, being bonded to three electronegative atoms (two nitrogens and sulfur). This makes it the primary site for nucleophilic attack.
-
The Cyano Group: This powerful electron-withdrawing group modulates the basicity and nucleophilicity of the adjacent nitrogen atoms. It is also a key component in the formation of the N-cyanoguanidine pharmacophore, a crucial moiety in many bioactive molecules.[6]
Chapter 2: Synthesis and Mechanistic Considerations
While several pathways to N-cyanoisothioureas exist, a highly effective and common strategy involves the reaction of the commercially available dimethyl N-cyanodithioiminocarbonate with a primary amine. This method is particularly useful for generating a library of polysubstituted derivatives.[7]
Representative Synthesis Protocol
This protocol describes a representative method for the synthesis of N-Cyano-N',S-dimethylisothiourea from dimethyl N-cyanodithioiminocarbonate and methylamine.
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or a suitable polar solvent)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
Setup: In a well-ventilated fume hood, dissolve dimethyl N-cyanodithioiminocarbonate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add methylamine (1.1 equivalents) to the stirred solution. Causality Note: The reaction is exothermic; slow addition and cooling are crucial to control the reaction rate and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is often obtained in high purity, but recrystallization from ethanol or another suitable solvent can be performed if necessary.
-
Drying: Dry the purified white solid under vacuum to yield N-Cyano-N',S-dimethylisothiourea.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-Cyano-N',S-dimethylisothiourea.
Chapter 3: Core Applications in Synthetic Chemistry
The unique structure of N-Cyano-N',S-dimethylisothiourea makes it a powerful tool for constructing more complex molecular architectures.
Guanylation of Amines
Isothioureas are well-established reagents for guanylation, the process of adding a guanidine group to a molecule, typically an amine.[8] The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiourea, leading to the displacement of the S-methyl group (as methanethiol). This provides a direct and efficient route to N'-substituted-N''-cyanoguanidines.
Precursor to Fused Heterocycles
Similar to the closely related dimethyl N-cyanodithioiminocarbonate, this reagent is an excellent precursor for a variety of fused heterocyclic compounds.[9] By reacting with bifunctional nucleophiles (e.g., compounds containing both an amine and an active methylene group), it can participate in condensation and cyclization cascades to form important scaffolds such as pyrimidines, thiazoles, and triazoles.[9]
Caption: Versatility of N-Cyano-N',S-dimethylisothiourea as a synthetic intermediate.
Chapter 4: Case Study in Drug Development: The Synthesis of Cimetidine
The N-cyanoguanidine moiety is a recognized pharmacophore that can act as a bioisostere for thiourea or amide groups, influencing the basicity and hydrogen-bonding properties of a molecule.[6] This makes it a valuable component in drug design. A prime example of the utility of N-Cyano-N',S-dimethylisothiourea is in a patented synthesis pathway for Cimetidine, a widely used histamine H₂ receptor antagonist for treating peptic ulcers.[10]
Cimetidine Synthesis Pathway
In this process, N-Cyano-N',S-dimethylisothiourea serves as the cyanoguanidine donor.
-
Step 1: Intermediate Formation. 4-[(2-Aminoethyl)thiomethyl]-5-methylimidazole is reacted with N-Cyano-N',S-dimethylisothiourea. The primary amine of the imidazole side-chain acts as a nucleophile, attacking the isothiourea and displacing the S-methyl group to form the intermediate, N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea.[10]
-
Step 2: Final Guanylation. The intermediate is then treated with methylamine. The methylamine displaces the second S-methyl group, completing the formation of the N,N'-disubstituted cyanoguanidine moiety and yielding the final Cimetidine product.[10]
Caption: Patented synthesis route to Cimetidine utilizing the title reagent.[10]
Chapter 5: Analytical and Spectroscopic Characterization
Confirming the identity and purity of N-Cyano-N',S-dimethylisothiourea is essential. Standard analytical techniques provide a clear spectroscopic fingerprint.
Quality Control Protocol
-
Visual Inspection: Confirm the material is a white to off-white crystalline solid.
-
Melting Point: Determine the melting point; it should be sharp and within the 202-203 °C range.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
IR Spectroscopy: Obtain an IR spectrum to confirm the presence of the key cyano functional group.
-
Mass Spectrometry: Use ESI or EI mass spectrometry to confirm the molecular weight.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | S-CH₃ | ~2.3 - 2.6 ppm (singlet, 3H) | Protons on a carbon adjacent to sulfur. |
| N-CH₃ | ~2.8 - 3.1 ppm (singlet, 3H) | Protons on a carbon adjacent to nitrogen. | |
| ¹³C NMR | S-C H₃ | ~15 ppm | Typical shift for a methyl group attached to sulfur. |
| N-C H₃ | ~30 ppm | Typical shift for a methyl group attached to nitrogen. | |
| C ≡N | ~115 - 120 ppm | Characteristic region for nitrile carbons.[5] | |
| N-C =N | ~160 - 165 ppm | Shift for the central isothiourea carbon. | |
| IR | C≡N Stretch | 2220 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group.[11] |
| MS (EI) | [M]⁺ | m/z = 129 | Molecular ion peak corresponding to the molecular weight. |
Chapter 6: Safety, Handling, and Storage
As with any laboratory reagent, proper handling is paramount to ensure safety.
-
Hazard Identification: The compound is classified as harmful. It may be harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this material.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, refrigeration can prolong shelf life.[1][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Chapter 7: Conclusion and Future Outlook
N-Cyano-N',S-dimethylisothiourea is a reagent of significant value in both academic and industrial research. Its straightforward synthesis, stability, and predictable reactivity make it an ideal building block for creating the N-cyanoguanidine scaffold and for constructing complex heterocyclic systems. Its demonstrated use in the synthesis of major pharmaceuticals like Cimetidine underscores its importance. Future research will likely continue to exploit its unique properties in the development of novel kinase inhibitors, bioactive peptides, and other therapeutic agents, solidifying its place as a cornerstone reagent in the medicinal chemist's toolbox.
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